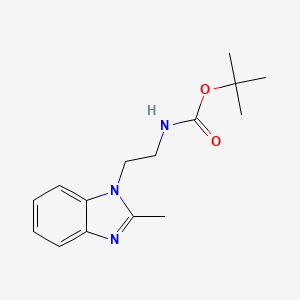
(2-Methoxypyridin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxypyridin-3-yl)methanamine hydrochloride, also known as MMPH, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound, capable of forming strong hydrogen bonds and having a high solubility in water. MMPH is used in a variety of scientific experiments, from drug development to biochemistry.
Wissenschaftliche Forschungsanwendungen
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of related compounds featuring methoxypyridine frameworks illustrate the importance of these structures in understanding protonation sites and hydrogen bonding patterns. For instance, the study by Böck et al. (2021) highlights the crystal structures of certain N,4-diheteroaryl 2-aminothiazoles, which reveal distinct intermolecular hydrogen bonding networks. These findings underscore the role of methoxypyridine derivatives in elucidating hydrogen bonding and protonation behaviors in complex molecular systems (Böck et al., 2021).
Catalysts for Hydroxylation of Alkanes
In the realm of catalysis, methoxypyridine derivatives have been investigated as ligands in diiron(III) complexes for the selective hydroxylation of alkanes. The study by Sankaralingam and Palaniandavar (2014) demonstrates how variations in the capping ligand affect the catalytic efficiency and selectivity, highlighting the potential of methoxypyridine-based ligands in mimicking the function of natural enzymes like methane monooxygenases (Sankaralingam & Palaniandavar, 2014).
Synthesis of Lycopodium Alkaloids
The versatility of methoxypyridines in organic synthesis is further demonstrated in the total synthesis of complex natural products. Bisai and Sarpong (2010) reported the use of a methoxypyridine as a key intermediate in the concise synthesis of lycoposerramine R, a Lycopodium alkaloid. This work illustrates the strategic use of methoxypyridines in constructing complex molecular architectures, offering insights into novel synthetic pathways for natural product synthesis (Bisai & Sarpong, 2010).
Liquid Crystalline Behavior and Photo Physical Properties
The structural features of methoxypyridines also enable the design of materials with specific physical properties. Ahipa et al. (2014) synthesized a series of compounds based on the methoxypyridine core to investigate their liquid crystalline behavior and photophysical properties. These studies reveal how molecular design incorporating methoxypyridine units can lead to materials with desirable optical and electronic characteristics (Ahipa et al., 2014).
Antimicrobial Activities
Methoxypyridines also find applications in medicinal chemistry as scaffolds for developing antimicrobial agents. Thomas, Adhikari, and Shetty (2010) synthesized a series of triazole-methanamine derivatives starting from methoxypyridine and evaluated their antibacterial and antifungal activities. These compounds demonstrated moderate to very good activity against pathogenic strains, showcasing the potential of methoxypyridine derivatives in drug discovery (Thomas, Adhikari, & Shetty, 2010).
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPYUKOBJLUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)





![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)
